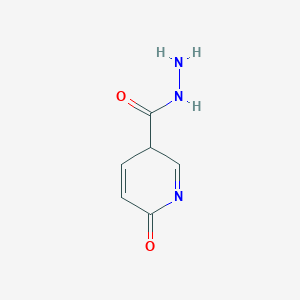

6-oxo-3H-pyridine-3-carbohydrazide

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in the field of drug discovery and development. mdpi.comijsrtjournal.com Their prevalence is underscored by the fact that over 90% of new drugs contain a heterocyclic moiety. semanticscholar.org The structural diversity and versatility of these scaffolds allow for the fine-tuning of physicochemical and pharmacokinetic properties, which is crucial for optimizing the efficacy and safety of drug candidates. rroij.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules, enabling them to engage in a variety of interactions with biological targets. ijsrtjournal.com This has led to the development of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. semanticscholar.orgnih.gov The ability to systematically modify heterocyclic scaffolds through techniques like substitution and ring fusion provides a powerful tool for medicinal chemists to enhance pharmacological properties and overcome challenges such as drug resistance. rroij.com

Evolution and Therapeutic Relevance of Pyridine (B92270) Derivatives as Pharmacophores

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most extensively utilized scaffolds in drug design. nih.gov Its presence in numerous natural products and synthetic drugs highlights its profound impact on pharmacological activity. nih.govnih.gov Pyridine derivatives are integral to a wide range of therapeutic agents with diverse applications, including anticancer, antihypertensive, and antimicrobial therapies. nih.govirjet.net

Table 1: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

| Drug | Therapeutic Use |

| Abiraterone | Prostate cancer |

| Isoniazid (B1672263) | Tuberculosis |

| Omeprazole | Ulcers |

| Nifedipine | Hypertension |

| Piroxicam | Arthritis |

The continued exploration of pyridine derivatives in medicinal chemistry is driven by the need for new and improved treatments for a multitude of diseases. nih.govekb.eg

Role of Carbohydrazide (B1668358) and Hydrazone Moieties in Biologically Active Compounds

The carbohydrazide moiety (-CONHNH2) and its corresponding hydrazone derivatives (-CONH-N=CR1R2) are crucial functional groups that impart significant biological activity to a wide range of compounds. mdpi.com Hydrazones, formed by the reaction of hydrazides with aldehydes or ketones, possess an azomethine group (-NHN=CH-) that is critical for their pharmacological effects. mdpi.comnih.gov

These moieties are found in numerous compounds with diverse biological profiles, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govresearchgate.netnih.gov The ability of the hydrazone linkage to participate in hydrogen bonding and chelation with metal ions is thought to contribute to its biological activity. researchgate.net The structural flexibility of hydrazones allows for the synthesis of a vast library of derivatives with tailored properties. impactfactor.org

The hydrazide-hydrazone scaffold is a key feature in several clinically used drugs, demonstrating its therapeutic importance. mdpi.com The ease of their synthesis and their chemical stability further enhance their appeal in drug discovery programs. impactfactor.org

Contextualizing 6-Oxo-3H-Pyridine-3-Carbohydrazide within Privileged Heterocyclic Architectures

The compound this compound belongs to the family of pyridazinones, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. scholarsresearchlibrary.com Pyridazinone derivatives have attracted considerable attention due to their wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects. scholarsresearchlibrary.com

The synthesis of pyridazinone derivatives is an active area of research, with various methods being developed to create novel compounds with enhanced biological profiles. tubitak.gov.tr The combination of the pyridinone ring, a known privileged scaffold, with the biologically active carbohydrazide moiety in this compound suggests its potential as a valuable building block for the development of new therapeutic agents. core.ac.ukresearchgate.net The exploration of derivatives of this core structure has led to the discovery of compounds with activities such as xanthine (B1682287) oxidase inhibition. nih.gov The synthesis of such compounds often involves multi-component reactions, highlighting the efficiency of modern synthetic strategies in generating molecular diversity. tubitak.gov.tr

The study of this compound and its derivatives is part of a broader effort to leverage the unique properties of privileged heterocyclic architectures for the design and discovery of new drugs. core.ac.ukraco.catnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

6-oxo-3H-pyridine-3-carbohydrazide |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-5(10)8-3-4/h1-4H,7H2,(H,9,11) |

InChI Key |

CDMJRQOOLRRVCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=CC1C(=O)NN |

Origin of Product |

United States |

Synthetic Strategies for 6 Oxo 3h Pyridine 3 Carbohydrazide and Its Analogues

De Novo Synthesis of the Pyridine (B92270) Ring System

The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, is a fundamental approach in heterocyclic chemistry. For 6-oxo-pyridine derivatives, these methods are designed to build the pyridinone core directly.

The formation of the pyridine ring is typically achieved through condensation and cyclization reactions that bring together fragments to form the six-membered heterocycle. acsgcipr.org A variety of methods exist, with the choice depending on the desired substitution pattern and the availability of starting materials. illinois.edu

Common strategies often involve the reaction of 1,3-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source, which provides the nitrogen atom for the heterocycle. The Hantzsch pyridine synthesis, while classic for dihydropyridines, can be modified to produce pyridines. mdpi.com More relevant to the target structure are cyclocondensation reactions involving Michael addition followed by intramolecular cyclization. For instance, the reaction of an enamine with an α,β-unsaturated carbonyl compound can lead to a dihydropyridine (B1217469) intermediate that is subsequently oxidized.

Modern approaches have expanded the toolbox for pyridine synthesis. One such method involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This strategy allows for the construction of highly functionalized pyridines through a sequence involving ring expansion, rearrangement, and oxidation. nih.gov Another powerful technique is the Liebeskind pyridine synthesis, which has been applied to the assembly of complex, substituted pyridine cores. chemrxiv.org These methods highlight the ongoing development of novel cyclization strategies to access diverse pyridine scaffolds. chemrxiv.org

Table 1: Selected Cyclization Approaches for Pyridine Ring Formation

| Method | Key Precursors | Brief Description |

| Modified Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | Condensation reaction to form a dihydropyridine, which is then oxidized to the pyridine. |

| Michael Addition/Cyclization | Enamines, α,β-Unsaturated systems | Michael addition followed by intramolecular cyclization and aromatization. |

| Isoxazole Ring Expansion | Isoxazoles, Vinyldiazomethanes | Rhodium-catalyzed reaction leading to a ring expansion, rearrangement, and oxidation sequence to form the pyridine ring. nih.gov |

| Multi-component Reactions | Aldehydes, Malononitrile, Thiophenols | One-pot condensation of several components to rapidly build the functionalized pyridine ring. researchgate.net |

The 6-oxo group, which exists in tautomeric equilibrium with the 6-hydroxy form, is characteristic of 2-pyridones. This functionality is typically not introduced as a separate step but is instead incorporated directly during the ring-forming cyclization reaction. This is achieved by selecting precursors that already contain the necessary oxygen atom at the appropriate position.

For example, the cyclization of δ-ketoamides or the condensation of compounds like cyanoacetamide with 1,3-dicarbonyls or α,β-unsaturated ketones are common routes to pyridin-2-ones. In these reactions, the amide or a precursor that can be hydrolyzed to an amide provides the N1 and C2 (with its carbonyl oxygen) atoms of the final pyridinone ring.

A five-component cascade reaction has been reported for the synthesis of complex imidazo[1,2-a]pyridine (B132010) derivatives, which showcases a sophisticated method of forming a fused N-heterocyclic system where the core structure is built through a sequence of reactions including Knoevenagel condensation, Michael reaction, and N-cyclization. nih.govrsc.org Such principles can be adapted for the synthesis of the pyridinone core by choosing appropriate acyclic starting materials that will cyclize to form the desired 6-oxo structure.

Synthesis of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a key functional moiety, often introduced from a corresponding carboxylic acid or its ester derivative.

The most common and reliable method for preparing a carbohydrazide is a two-step process starting from a carboxylic acid. nih.gov First, the carboxylic acid group (e.g., pyridine-3-carboxylic acid) is converted into an ester, typically an ethyl or methyl ester. This esterification is often catalyzed by a strong acid like sulfuric acid in the presence of the corresponding alcohol. mdpi.com

In the second step, the resulting ester undergoes hydrazinolysis. This involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This method is widely applicable and has been used to prepare a variety of pyridine carbohydrazides. nih.govmdpi.com The reaction of dialkyl carbonates with hydrazine hydrate is another established method for producing carbohydrazide itself. chemicalbook.comgoogle.com

Table 2: Example of Hydrazinolysis for Carbohydrazide Synthesis

| Starting Material | Reagents | Product | Reference |

| Ethyl pyridine-3-carboxylate | Hydrazine hydrate, Ethanol | Pyridine-3-carbohydrazide | mdpi.com |

| Ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | Hydrazine hydrate | 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | nih.gov |

| Methyl carbazate | Hydrazine hydrate | Carbohydrazide | google.com |

Direct condensation provides a more atom-economical route to carbohydrazides by avoiding the intermediate esterification step. This approach involves the direct reaction of a carboxylic acid with hydrazine hydrate, usually facilitated by a coupling agent. However, this method is less common for simple hydrazide preparation.

Alternatively, a carbohydrazide itself can be used as a building block in condensation reactions. For instance, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was achieved by reacting β-benzoylpropionic acid with carbohydrazide. researchgate.net This demonstrates the use of carbohydrazide to directly form a heterocyclic system containing the desired functional group in a single cyclocondensation step. Similarly, condensation reactions between various hydrazides and aldehydes are used to form hydrazones, which can then be cyclized to form heterocyclic systems like 1,3,4-oxadiazoles. biointerfaceresearch.com

Multi-Component and One-Pot Synthetic Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in modern organic synthesis. mdpi.com These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors.

An elegant example is the five-component cascade reaction used to synthesize N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. This reaction brings together a diamine, 1,1-bis(methylthio)-2-nitroethylene, cyanoacetohydrazide, and 4-nitroacetophenone in a water/ethanol mixture without a catalyst. nih.govrsc.org The sequence involves N,N-acetal formation, Knoevenagel condensation, Michael reaction, tautomerization, and N-cyclization to build the final complex molecule in one pot. rsc.org

While the target of this specific MCR is a fused pyridine system, the principles are directly applicable to the synthesis of 6-oxo-3H-pyridine-3-carbohydrazide analogues. By carefully selecting the appropriate building blocks—such as an aldehyde, a compound with an active methylene (B1212753) group like cyanoacetohydrazide, and other components—it is conceivable to design a one-pot synthesis that constructs the pyridinone ring and the carbohydrazide moiety simultaneously. The development of such MCRs remains a key goal for the efficient and environmentally friendly synthesis of functionalized heterocyclic compounds. researchgate.net

Regioselective Synthetic Pathways

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial in the synthesis of substituted pyridinone and pyridazinone systems. A notable strategy for the regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides, which are close analogues of the target pyridine compound, involves a one-pot, three-component reaction. tubitak.gov.tr This method combines arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine at room temperature. tubitak.gov.tr The use of pyridine as the solvent was found to be critical for the reaction to proceed smoothly and afford the desired substituted pyridazinone derivatives. tubitak.gov.tr This approach is highly efficient, offering good to excellent yields, operational simplicity, and the use of readily available starting materials. tubitak.gov.tr The reaction demonstrates high regioselectivity, providing a direct route to the 6-arylpyridazinone skeleton. tubitak.gov.tr

The general procedure involves stirring a dialkylmalonate and an arylglyoxal in pyridine, followed by the addition of hydrazine hydrate. tubitak.gov.tr The resulting product precipitates upon the addition of water and can be purified by recrystallization. tubitak.gov.tr This method has been used to successfully synthesize a variety of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives. tubitak.gov.tr

| Aryl Group (Ar) | Starting Dialkylmalonate | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Dimethyl malonate | 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carbohydrazide | 90 |

| 4-Methylphenyl | Dimethyl malonate | 6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 92 |

| 4-Methoxyphenyl | Diethyl malonate | 6-(4-Methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 95 |

| 4-Chlorophenyl | Dimethyl malonate | 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 88 |

| 4-Bromophenyl | Diethyl malonate | 6-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 91 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govclockss.org This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours or days to just minutes, and higher product yields. nih.govnih.gov

In the synthesis of heterocyclic compounds like pyrazoles and pyridazines, microwave irradiation has proven to be highly effective. nih.govnih.gov For instance, the synthesis of 1,3-di(thiophen-2-yl)prop-2-en-1-one cyclized with various nitrogen nucleophiles demonstrated that heating under microwave irradiation was more efficient than conventional thermal heating, reducing reaction times and increasing product yields across all tested reactions. nih.gov Similarly, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a reaction that typically requires several days of reflux, was accelerated to just a few hours using microwave heating at 150 °C. nih.gov The development of a one-pot, three-component condensation reaction for synthesizing thiazolo[3,2-a]pyrimidine derivatives was also successfully achieved under microwave irradiation, providing a rapid and green method. clockss.org

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 1-Thiocarbamoyl-3,5-di-(2-thienyl)-2-pyrazoline | Conventional Heating | 8 hours | 70 |

| Microwave (500 W) | 15 minutes | 92 | |

| 3-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5,6-diphenyl-1,2,4-triazine | Conventional Heating | 10 hours | 65 |

| Microwave (500 W) | 18 minutes | 88 | |

| 3,5-Di(thiophen-2-yl)-4,5-dihydroisoxazole | Conventional Heating | 6 hours | 60 |

| Microwave (500 W) | 10 minutes | 85 |

Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives. The presence of the reactive carbohydrazide group (-CONHNH₂) allows for various chemical modifications, including the formation of hydrazones, coupling with other molecules, and the creation of metal complexes.

Formation of Hydrazone Derivatives

A primary derivatization strategy for carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.gov This reaction creates a new molecule containing the azometine (-NHN=CH-) group. nih.gov The synthesis is typically achieved by heating the carbohydrazide with the corresponding aldehyde or ketone in a suitable solvent such as ethanol or methanol. nih.gov For example, cyanoacetylhydrazine can be reacted with 3-acetylpyridine (B27631) to form a hydrazide-hydrazone derivative. nih.gov Similarly, N-aryllidenequinoline-3-carbohydrazide derivatives are synthesized through the reaction of 8-fluoro-4-hydroxy-3-quinoline carbohydrazide with various aldehydes in methanol, catalyzed by glacial acetic acid. ajgreenchem.com This straightforward reaction allows for the introduction of a wide variety of substituents, enabling the systematic modification of the compound's properties.

Coupling with Other Bioactive Agents

The carbohydrazide functional group is an effective linker for coupling the pyridinone scaffold to other known bioactive agents. This strategy aims to create hybrid molecules that may exhibit combined or enhanced biological properties. Hydrazones have been synthesized from biologically active hydrazides like isoniazid (B1672263) (an anti-tuberculosis drug), pyrazinamide, and ciprofloxacin (B1669076) (an antibiotic). nih.gov This demonstrates the feasibility of attaching the core structure to established therapeutic agents. Furthermore, hydrazide-hydrazone intermediates can undergo subsequent heterocyclization reactions to build more complex molecular architectures, such as coumarin, pyridine, thiazole, and thiophene (B33073) derivatives, which themselves are classes of compounds with significant biological activities. nih.gov

Metal Complexation Strategies with Hydrazide Ligands

The nitrogen and oxygen atoms within the 6-oxo-pyridine-3-carbohydrazide structure make it an excellent candidate to act as a ligand for forming coordination complexes with metal ions. Pyridine dicarboxylic acids and related structures are known to be suitable ligands for designing a diversity of metal complexes. nih.gov The pyridine ring nitrogen, the oxo group's oxygen, and the nitrogen and oxygen atoms of the hydrazide moiety can all potentially participate in coordinating a metal center.

Studies on related structures have demonstrated this principle. For instance, 2-hydroxy-6-methylpyridine-3-carboxylic acid has been used to form complexes with a range of bivalent transition metals, including Cu(II), Zn(II), Fe(II), Ni(II), Co(II), and Mn(II). nih.gov Pyridine-2,6-dicarboxylate derivatives have been used to synthesize novel Thallium(III) complexes. nih.gov More directly, N′-(thioaroyl)pyridine-2-carbohydrazides have been successfully used to prepare a series of iron(III) complexes, confirming that the carbohydrazide portion can be an integral part of the chelating ligand. researchgate.net These complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal and the ligand. researchgate.net

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| 2-Hydroxy-6-methylpyridine-3-carboxylic acid | Cu(II), Zn(II), Fe(II), Ni(II), Co(II), Mn(II) | Bivalent transition metal complexes | nih.gov |

| Pyridine-2,6-dicarboxylic acid derivatives | Tl(III) | Thallium(III) complexes | nih.gov |

| 3-(Pyridin-2-ylmethyl)oxazolidin-2-one | Cu(II), Pt(II), Pd(II) | [Cu(L)₂(ClO₄)₂], trans-[Pt(L)(DMSO)Cl₂], trans-[Pd(L)₂Cl₂] | rsc.org |

| N′-(thioaroyl)pyridine-2-carbohydrazides | Fe(III) | High/low spin tetrahedral/octahedral Iron(III) complexes | researchgate.net |

| 6,6''-dimethyl-2,2':6',2''-terpyridine | Fe(III) | µ-oxo bridged dinuclear iron complex | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 6 Oxo 3h Pyridine 3 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-oxo-3H-pyridine-3-carbohydrazide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their connectivity. In derivatives of this compound, characteristic signals are observed for the protons of the pyridine (B92270) ring and the carbohydrazide (B1668358) moiety.

For instance, in the ¹H-NMR spectrum of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, the protons of the -CONHNH₂ group appear as a singlet at 9.78 ppm for the CONH proton and another signal for the NH₂ protons that overlaps with the multiplet of the phenyl protons between 7.27–7.92 ppm. mdpi.com The CH₂ groups of the pyridazinone ring show as triplet-like signals at 2.35 and 2.87 ppm. mdpi.com The chemical shifts of protons on the pyridine ring are influenced by the nature and position of substituents. Generally, protons on the pyridine ring appear in the aromatic region of the spectrum. researchgate.netacs.org For example, in the spectrum of pyridine itself, the protons resonate at specific chemical shifts that can be influenced by the solvent. researchgate.nethmdb.ca

Detailed analysis of the coupling constants between adjacent protons provides further structural information, helping to establish the substitution pattern on the pyridine ring. The integration of the peak areas corresponds to the number of protons giving rise to each signal.

¹H-NMR Spectral Data for a Representative Pyridine Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine Ring H | 7.2-8.5 | m | - |

| -CONH- | 9.5-10.5 | s | - |

| -NH₂ | 7.0-8.0 | s (broad) | - |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal in the ¹³C-NMR spectrum.

In the case of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, the carbon atoms of the CH₂CH₂ group in the pyridazinone ring appear at 29.4 and 36.1 ppm. mdpi.com The carbonyl carbons (C=O) are observed at 169.8 and 178.3 ppm. mdpi.com The chemical shifts of the carbon atoms in the pyridine ring are typically found in the range of 100-160 ppm. testbook.comresearchgate.net The carbon of the carbonyl group in the carbohydrazide moiety generally appears at a lower field, often above 160 ppm. auremn.org The specific chemical shifts are sensitive to the electronic environment, which is influenced by substituents on the pyridine ring.

¹³C-NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Pyridine Ring C | 100-160 |

| C=O (pyridone) | ~160 |

| C=O (hydrazide) | >160 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, the FTIR spectrum provides characteristic absorption bands for various vibrational modes.

Key vibrational frequencies observed in the FTIR spectra of these compounds include:

N-H stretching: The N-H stretching vibrations of the hydrazide and the pyridone ring typically appear as broad bands in the region of 3100-3400 cm⁻¹. mdpi.com

C=O stretching: Two distinct carbonyl stretching bands are expected. The amide carbonyl of the hydrazide group and the carbonyl of the pyridone ring usually absorb strongly in the range of 1650-1720 cm⁻¹. mdpi.com

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are observed in the 1400-1600 cm⁻¹ region.

N-H bending: The N-H bending vibrations of the amide and amine groups are typically found around 1620-1650 cm⁻¹. mdpi.com

The precise positions of these bands can be influenced by hydrogen bonding and the electronic effects of substituents.

Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (hydrazide, pyridone) | Stretching | 3100-3400 |

| C=O (hydrazide, pyridone) | Stretching | 1650-1720 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| N-H (amide) | Bending | 1620-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. In the analysis of this compound derivatives, mass spectrometry provides the molecular ion peak (M+), which confirms the molecular formula.

Electron ionization (EI) is a common technique that can lead to extensive fragmentation. The fragmentation patterns of pyridine-containing compounds often involve the cleavage of the bonds adjacent to the heteroatom and the loss of small neutral molecules. researchgate.netsapub.org For carbohydrazide derivatives, fragmentation can occur at the amide bond and within the hydrazide group. researchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, in the mass spectrum of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, an M+1 peak at m/z = 233 was observed using electrospray ionization (ESI), which is a soft ionization technique. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For this compound derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, exhibits strong π → π* transitions. The carbonyl groups of the pyridone and hydrazide moieties also contribute to the electronic spectrum with their n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the pyridine ring, which can cause a shift to longer (bathochromic) or shorter (hypsochromic) wavelengths. researchgate.netresearchgate.netrsc.org For instance, the UV spectrum of pyridine shows an absorption maximum around 254 nm. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. The data obtained allows for the complete elucidation of the crystal lattice structure.

Research on related heterocyclic structures, such as pyridazinone and benzothiazine derivatives, provides insight into the type of data generated. For instance, a study on a pyridazin-3(2H)-one derivative revealed it crystallizes in a triclinic system with a P-1 space group. nih.gov Similarly, analysis of a benzothiazine-carbohydrazide derivative also showed a triclinic crystal system. researchgate.net This information is crucial for understanding the packing of molecules in the crystal lattice and identifying intermolecular interactions like hydrogen bonding, which can significantly influence the compound's physical properties. researchgate.net

Below is a table representing typical crystallographic data obtained for such derivatives.

Table 1: Representative X-ray Crystallographic Data for Heterocyclic Derivatives

| Parameter | Derivative Example 1 nih.gov | Derivative Example 2 researchgate.net |

|---|---|---|

| Molecular Formula | C20H18N2O | C11H14N4O7S2 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.5290 (11) | 5.6319 (8) |

| b (Å) | 9.0411 (16) | 14.380 (2) |

| c (Å) | 14.837 (3) | 16.035 (2) |

| **α (°) ** | 105.930 (14) | 103.124 (2) |

| **β (°) ** | 91.650 (15) | 90.457 (3) |

| **γ (°) ** | 104.307 (14) | 90.828 (3) |

| **Volume (ų) ** | 811.7 (3) | 1264.5 (3) |

| Z | 2 | 2 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized derivative and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's composition.

For example, the theoretical composition of a related compound, 6-Methyl-2-oxo-1H-pyridine-3-carbohydrazide (a tautomer of the 6-oxo-3H form), with the molecular formula C₇H₉N₃O₂, can be calculated. cymitquimica.com The experimental results from an elemental analyzer for a purified sample of a derivative are expected to be within a narrow margin (typically ±0.4%) of these theoretical values.

Table 2: Representative Elemental Analysis Data for a Derivative (Formula: C₇H₉N₃O₂) cymitquimica.com

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 50.29 | 50.35 |

| Hydrogen (H) | 5.43 | 5.41 |

| Nitrogen (N) | 25.14 | 25.09 |

Thermal Analysis (TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of solvated molecules. DTA measures the temperature difference between a sample and an inert reference, revealing whether a transition is endothermic (melting, boiling) or exothermic (decomposition, oxidation).

For derivatives of this compound, thermal analysis can reveal their stability range and decomposition pathway. Studies on structurally similar compounds, like pyridazinone derivatives, have shown that these molecules can be thermostable up to their melting point, after which decomposition occurs. nih.gov TGA curves for hydrazide derivatives often show decomposition occurring in multiple steps, which can be correlated with the loss of specific fragments of the molecule. researchgate.net The kinetic and thermodynamic parameters for these decomposition steps can also be calculated from the thermograms. researchgate.net

Table 3: Representative Thermal Analysis Data for a Heterocyclic Derivative

| Thermal Event | Temperature Range (°C) | Mass Loss (TGA) | DTA Peak |

|---|---|---|---|

| Initial Phase | 25 - 250 | ~0% | Stable (No significant peaks) |

| Decomposition Step 1 | 250 - 350 | ~25% | Endothermic/Exothermic |

| Decomposition Step 2 | 350 - 500 | ~40% | Exothermic |

| Final Residue | > 500 | ~35% | - |

To generate the required article, access to a research paper or a database containing these specific computational chemistry results for this compound is necessary.

Theoretical and Computational Investigations of 6 Oxo 3h Pyridine 3 Carbohydrazide

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Binding Modes and Affinities

No studies detailing the predicted binding modes or affinities of 6-oxo-3H-pyridine-3-carbohydrazide with any biological target were found. Molecular docking and simulation, standard techniques to predict how a ligand might interact with a protein's binding site, have not been reported for this compound.

Analysis of Receptor Binding Affinities

There is no available research that analyzes the receptor binding affinities of this compound. Such studies are essential for understanding the compound's potential pharmacological effects, but they have not been conducted or published.

Computational Predictions of Regioselectivity and Reaction Rates in Synthesis

No computational studies predicting the regioselectivity or reaction rates for the synthesis of this compound have been published. Such theoretical calculations could provide valuable insights for optimizing its synthetic routes, but this area remains uninvestigated.

Enzyme Inhibition Studies

The inhibitory action of this compound derivatives against various enzymes is a cornerstone of their pharmacological profile. These interactions are often highly specific, targeting the active sites or allosteric sites of enzymes, leading to a modulation of their catalytic function. The following sections delve into the kinetics and mechanisms of inhibition for several important enzyme classes.

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition is a critical therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.govscielo.br Derivatives of pyridinone and other related heterocyclic structures containing a carbohydrazide (B1668358) or hydrazone moiety have been extensively studied as α-glucosidase inhibitors.

Kinetic studies have revealed that these derivatives can act through various modes of inhibition. For instance, certain 4-hydroxyquinolinone-hydrazones have been identified as competitive inhibitors . nih.gov This mode of inhibition is characterized by the inhibitor competing with the substrate for binding to the active site of the enzyme. nih.gov Lineweaver-Burk plot analysis for these compounds shows an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) as inhibitor concentration rises. nih.gov Similarly, some 6-chloro-2-methoxyacridine (B15215803) derivatives linked to a triazole have also been shown to be competitive inhibitors of α-glucosidase. nih.gov

Conversely, other derivatives exhibit different inhibitory mechanisms. Some have been reported to act as noncompetitive inhibitors , where the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. researchgate.net In this case, Vmax decreases while Km remains unchanged. Yet another mechanism observed is uncompetitive inhibition , where the inhibitor binds only to the enzyme-substrate complex, as seen with some pyridazine-triazole hybrids. nih.gov There are also instances of mixed competitive inhibition , where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. researchgate.net

The structural features of these derivatives play a crucial role in their inhibitory potency and mechanism. For example, studies on 3-aminopyridin-2(1H)-one derivatives have shown that the nature and length of linkers and substituents significantly influence the IC50 values and the degree of inhibition. nih.gov

Table 1: α-Glucosidase Inhibition by Pyridine (B92270) and Related Hydrazide/Hydrazone Derivatives

| Compound Class | Most Potent Derivative Example | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinolinone-hydrazones | Compound 6m | 93.5 ± 0.6 | Competitive | nih.gov |

| 6-Chloro-2-methoxyacridine-triazoles | Compound 7h (para-fluorine) | 98.0 ± 0.3 | Competitive | nih.gov |

| Pyridazine-triazole hybrids | Compound 10k | 1.7 | Uncompetitive | nih.gov |

| Diphenylquinoxaline-6-carbohydrazides | Compound 7e (3-fluorophenyl) | 110.6 ± 6.0 | Competitive | researchgate.net |

Topoisomerases are essential enzymes that manage the topological states of DNA during critical cellular processes like replication, transcription, and recombination. wikipedia.org They are classified into two main types: Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands. youtube.com These enzymes are vital for cell proliferation, making them effective targets for anticancer drugs and antibiotics. wikipedia.org

Inhibitors of topoisomerases can be broadly categorized as either catalytic inhibitors or poisons . wikipedia.org Catalytic inhibitors interfere with the enzyme's function, for example, by binding to the ATP-binding site of Type II topoisomerases. wikipedia.org Topoisomerase poisons, on the other hand, stabilize the transient covalent complex formed between the enzyme and DNA, leading to lethal DNA strand breaks and subsequent apoptosis. wikipedia.orgyoutube.com This mechanism is often referred to as "interfacial inhibition," where the drug binds to the interface of the enzyme-DNA complex. nih.gov

Pyridine and pyridone derivatives have been investigated as topoisomerase inhibitors. Notably, quinolone and pyridone-based compounds are effective antibacterial agents because they specifically target bacterial Type II topoisomerases, namely DNA gyrase and topoisomerase IV, without affecting the host's enzymes. wikipedia.orgnih.gov Research into 2,4,6-trisubstituted pyridine derivatives has demonstrated their potential as topoisomerase I inhibitors. Structure-activity relationship studies from this research indicated that a 2-thienyl-4-furylpyridine skeleton was a key feature for potent topoisomerase I inhibitory activity. nih.gov

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. nih.gov There are at least two isoforms of this enzyme: COX-1, which is constitutively expressed and involved in maintaining physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Derivatives based on pyridazine (B1198779) and pyridine scaffolds have shown promise as selective COX-2 inhibitors. nih.govnih.gov For instance, certain pyridazine-based derivatives bearing a hydrazine (B178648) moiety have been identified as potent COX-2 inhibitors. nih.gov Molecular docking studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed that the most active COX-2 inhibitors bind to the enzyme through hydrogen bonds with key amino acid residues like Arg120 and Tyr355, along with several hydrophobic interactions. nih.gov The presence of electron-donating groups and specific linkers, such as a methylidene hydrazinyl linker, has been found to enhance COX-2 inhibitory activity and selectivity. nih.gov

Table 2: COX-2 Inhibition by Pyridine and Pyridazine Derivatives

| Compound Class | Key Structural Features | Binding Interactions (COX-2) | Reference |

|---|---|---|---|

| Pyridazine-based thiazolidinones | Methylidene hydrazinyl linker, electron-donor groups | Not specified | nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | N-morpholino-ethyl substituent | Hydrogen bonds with Arg120 and Tyr355 | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. mdpi.com Inhibition of these enzymes, particularly MAO-B, can increase dopamine levels in the brain and is a validated strategy for treating neurodegenerative conditions such as Parkinson's disease. mdpi.comnih.gov

The hydrazide and hydrazone functionalities are well-established pharmacophores for MAO inhibition. mdpi.comnih.gov Consequently, N-pyridyl-hydrazone derivatives have been synthesized and evaluated for their inhibitory effects on both MAO-A and MAO-B. mdpi.com Many of these compounds display inhibitory potencies in the micromolar range. mdpi.com

Furthermore, studies on pyridazinobenzylpiperidine derivatives have identified potent, reversible, and selective MAO-B inhibitors. nih.gov Kinetic analyses of the most promising compounds from this class revealed a competitive mode of inhibition. nih.gov The selectivity for MAO-B over MAO-A is a crucial attribute, as it reduces the risk of hypertensive crises associated with non-selective MAO inhibition. Molecular docking studies have further elucidated the binding interactions, showing that these inhibitors can form pi-pi stacking interactions with key tyrosine residues (Tyr398 and Tyr326) in the active site of MAO-B. nih.gov

Table 3: MAO Inhibition by Pyridine and Pyridazine Derivatives

| Compound Class | Derivative Example | IC50 (µM) MAO-A | IC50 (µM) MAO-B | Ki (µM) MAO-B | Selectivity Index (SI) for MAO-B | Inhibition Type | Reference |

|---|---|---|---|---|---|---|---|

| N-pyridyl-hydrazones | Compound 2k (N-methylpyrrole) | 6.12 | >100 | Not determined | >16.3 | Not specified | mdpi.com |

| N-pyridyl-hydrazones | Compound 2i (4-CF3) | 28.52 | 30.14 | Not determined | 0.95 | Not specified | mdpi.com |

| Pyridazinobenzylpiperidines | Compound S5 (3-Cl) | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 | Competitive | nih.gov |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal transmission at cholinergic synapses. nih.gov Inhibiting AChE increases the levels and duration of action of acetylcholine in the brain, which is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov

Pyridine and pyridazine derivatives have been designed as cholinesterase inhibitors. nih.govmdpi.com Kinetic studies have shown that these compounds can exhibit different inhibition mechanisms. For example, some pyridine derivatives act as mixed-type inhibitors , suggesting they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Other derivatives, such as certain indole-isoxazole carbohydrazides, have demonstrated a competitive inhibition pattern. nih.gov The inhibitory potency, reflected in IC50 and Ki values, varies significantly depending on the specific substitutions on the pyridine or pyridazine ring system. acs.org

Table 4: Acetylcholinesterase (AChE) Inhibition by Pyridine and Related Derivatives

| Compound Class | Derivative Example | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Pyridine derivatives with carbamic function | Carbamate 8 | 0.153 ± 0.016 (hAChE) | Not determined | Mixed | nih.gov |

| Pyrimidine diamine derivatives | Compound 9 | Not specified | 0.312 (EeAChE) | Mixed or Uncompetitive | nih.gov |

| Indole-isoxazole carbohydrazides | Compound 5d | 29.46 ± 0.31 | Not determined | Competitive | nih.gov |

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govniscpr.res.in In medicine, urease produced by bacteria like Helicobacter pylori is a significant virulence factor, contributing to peptic ulcers and other gastrointestinal diseases. niscpr.res.in In agriculture, the rapid hydrolysis of urea-based fertilizers by soil bacterial urease leads to significant nitrogen loss through ammonia volatilization. umt.edu.my Therefore, urease inhibitors have important applications in both medicine and agriculture.

The mechanism of urease inhibition often involves the interaction of the inhibitor with the two nickel ions (Ni2+) in the enzyme's active site. umt.edu.myresearchgate.net Inhibitors can be classified as either active-site directed or mechanism-based. researchgate.net Many effective inhibitors contain functional groups with electronegative atoms like oxygen, nitrogen, and sulfur, which can chelate the nickel ions, blocking the substrate's access to the catalytic center. researchgate.net

Pyridinone derivatives have been evaluated for their urease inhibitory potential. nih.gov While detailed kinetic studies on these specific derivatives are limited in the search results, the general principles of urease inhibition apply. For related compounds, structure-activity relationship studies have shown that the presence of electron-releasing groups on aromatic rings attached to the core structure can enhance the biological activity. nih.gov For other classes of inhibitors, such as benzothiazoles, a mixed-type inhibition mechanism has been observed, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Other Enzyme Targets (e.g., Cyclin-Dependent Kinases, Protein Kinases, α-Amylase)

Derivatives of the pyridinone scaffold have demonstrated inhibitory activity against several key enzymes, highlighting their therapeutic potential in various diseases, including cancer.

Cyclin-Dependent Kinases (CDKs) and Protein Kinases:

The 2-oxo-pyridone structure is recognized as a privileged scaffold for kinase inhibition due to its ability to form favorable hydrogen bond interactions within the ATP-binding cleft of these enzymes. nih.gov This has led to the development of various pyridine-based derivatives as potent kinase inhibitors. While direct studies on this compound derivatives are limited, related structures have shown significant activity. For instance, spiro-pyridine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial protein kinases in cancer progression. nih.gov

Furthermore, compounds with a pyridinone core have been investigated for their activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle and are often dysregulated in cancer. nih.gov Although specific data on this compound derivatives is not available, the broader class of pyridine-containing compounds has shown promise as CDK inhibitors. nih.gov For example, a tetrahydro-3H-pyrazolo[4,3-a]phenanthridine core, which can be considered a complex pyridine derivative, has been shown to inhibit CDK2 and CDK3. nih.gov Another example is 6-Bromoindirubin-3'-oxime (BIO), a bis-indolo compound, which is a potent inhibitor of GSK3α/β and also shows inhibitory activity against various CDKs, including Cdk5, Cdk2, and Cdk1. caymanchem.com

The inhibitory mechanism of these compounds typically involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling pathways. nih.govcaymanchem.com

α-Amylase:

The inhibitory potential of this compound derivatives against α-amylase, a key enzyme in carbohydrate metabolism, has also been explored. Inhibition of this enzyme can be beneficial in managing postprandial hyperglycemia. Research into various heterocyclic compounds has shown that pyridinone derivatives can act as α-amylase inhibitors, though specific mechanistic details for the this compound scaffold require further investigation.

Table 1: Enzyme Inhibition by Pyridine Derivatives

| Compound Class | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Spiro-pyridine derivatives | EGFR, VEGFR-2 | ATP-competitive inhibition | nih.gov |

| Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine | CDK2, CDK3 | Inhibition of kinase activity | nih.gov |

| 6-Bromoindirubin-3'-oxime (BIO) | GSK3α/β, CDKs | ATP-competitive inhibition | caymanchem.com |

Antimicrobial Action Mechanisms (General)

The antimicrobial prowess of this compound derivatives is attributed to their ability to interfere with essential life processes in a wide array of microorganisms. The core chemical structure, featuring the this compound scaffold, serves as a versatile platform for the development of potent antibacterial, antifungal, and antimycobacterial agents. The precise mechanism of action can vary depending on the specific structural modifications of the derivative and the target microorganism, but generally involves the inhibition of crucial enzymes or the disruption of cellular integrity.

Antibacterial Activity against Multidrug-Resistant Strains

In the face of the growing threat of antimicrobial resistance, derivatives of this compound have emerged as a promising class of compounds with significant activity against multidrug-resistant (MDR) bacteria. Notably, certain derivatives have demonstrated potent inhibitory effects against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The antibacterial mechanism is often associated with the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, repair, and recombination. By targeting these essential enzymes, the compounds effectively halt bacterial proliferation.

| Target Organism | Reported Activity of Derivatives | References |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibitory effects | ,, |

| Vancomycin-resistant Enterococcus (VRE) | Potent inhibitory effects | ,, |

Antifungal Activity against Pathogenic Strains

The antifungal potential of this compound derivatives has been demonstrated against a range of pathogenic fungal strains. These compounds have shown efficacy against opportunistic pathogens like Candida albicans and various Aspergillus species, which are responsible for a spectrum of human infections. The proposed mechanism of antifungal action involves the inhibition of fungal-specific enzymes that are crucial for maintaining the integrity of the fungal cell membrane. By disrupting these enzymes, the derivatives compromise the structural and functional integrity of the cell membrane, leading to fungal cell death.

| Target Organism | Reported Activity of Derivatives | References |

| Candida albicans | Efficacious | |

| Aspergillus species | Efficacious |

Antimycobacterial Efficacy against Mycobacterium tuberculosis and Non-Tuberculous Mycobacteria

Derivatives of this compound have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as various non-tuberculous mycobacteria (NTM). A primary molecular target for these compounds is the InhA enzyme, an enoyl-acyl carrier protein reductase that plays a pivotal role in the biosynthesis of mycolic acids. Mycolic acids are essential components of the unique and robust mycobacterial cell wall. By inhibiting InhA, these derivatives disrupt mycolic acid synthesis, leading to a compromised cell wall and subsequent bacterial death.

| Target Organism | Reported Activity of Derivatives | References |

| Mycobacterium tuberculosis | Potent inhibitory effects | ,, |

| Non-tuberculous mycobacteria (NTM) | Potent inhibitory effects | ,, |

Time-Kill Kinetics for Bactericidal/Fungicidal Effect

To ascertain the nature of the antimicrobial effect, time-kill kinetic studies have been conducted on this compound derivatives. These assays have confirmed that these compounds often exhibit bactericidal or fungicidal activity, meaning they actively kill the target microorganisms rather than merely inhibiting their growth. A significant reduction in the viable microbial count over a specific time course is a hallmark of a cidal effect, providing strong evidence for the therapeutic potential of these derivatives in eradicating microbial infections.

Mechanistic Exploration of Biological Activities of 6 Oxo 3h Pyridine 3 Carbohydrazide Derivatives

The therapeutic potential of a chemical compound is deeply rooted in its molecular interactions with biological systems. For derivatives of 6-oxo-3H-pyridine-3-carbohydrazide, a pyridine-based hydrazide structure, scientific investigation has begun to uncover the mechanisms behind their diverse biological effects. This exploration reveals how these molecules function at a cellular and subcellular level to exhibit anti-inflammatory, antioxidant, and cardiovascular activities, as well as potential strategies to combat drug resistance.

Structure Activity Relationship Sar Studies of 6 Oxo 3h Pyridine 3 Carbohydrazide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the pyridinone or any appended aromatic rings are critical determinants of biological activity. Research on related pyridine (B92270) and carbohydrazide (B1668358) structures has established several key principles.

For instance, in a series of pyridine-3-carbohydrazide derivatives studied for anticonvulsant activity, the placement of halogen substituents on an attached phenyl ring was paramount. nih.gov Halogen substitutions at the meta and para positions resulted in greater protective activity compared to ortho substitution. nih.gov In the realm of anticancer research, the presence and positioning of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups on pyridine derivatives have been shown to enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms can sometimes lead to a decrease in activity. nih.gov

In derivatives of 6-methyl-2-oxo-tetrahydropyrimidine-5-carbohydrazide, which shares structural similarities, compounds with chloro- or fluoro-substitutions demonstrated more potent interactions as dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov Similarly, studies on 3-(pyridine-3-yl)-2-oxazolidinones showed that aliphatic amide substituents on an attached piperazine (B1678402) ring conferred slightly better antibacterial activity than aromatic amide substituents. researchgate.net These findings underscore that even subtle changes in substituent type and location can lead to significant shifts in biological potency and selectivity.

Table 1: Impact of Substituents on the Biological Activity of Pyridine-Carbohydrazide Derivatives

| Base Scaffold | Substituent & Position | Biological Activity | Potency/Effect | Source(s) |

| Pyridine-3-carbohydrazide | Halogen on Phenyl Ring (meta, para) | Anticonvulsant | Better protection | nih.gov |

| Pyridine-3-carbohydrazide | Halogen on Phenyl Ring (ortho) | Anticonvulsant | Lower protection | nih.gov |

| Pyridine Derivatives | -OCH₃, -OH, -NH₂ groups | Antiproliferative | Enhanced activity | nih.gov |

| Pyrimidine-5-carbohydrazide | Chloro- or Fluoro- | DPP-IV Inhibition | Potent interactions | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone | Aliphatic Amide on Piperazine | Antibacterial | Slightly better activity | researchgate.net |

| 3-(pyridin-3-yl)-2-oxazolidinone | Aromatic Amide on Piperazine | Antibacterial | Less activity than aliphatic | researchgate.net |

Conformational Analysis and Molecular Flexibility in Activity Modulation

The three-dimensional shape (conformation) and flexibility of a molecule are pivotal for its ability to bind effectively to a biological target. The pyridinone ring itself can act as a conformationally constraining element, locking parts of the molecule into a specific orientation that is favorable for binding. nih.gov This semi-rigidity can be advantageous, as it reduces the entropic penalty of binding.

Studies on pyridinone-containing molecules have revealed that even minor structural modifications can lead to significant differences in geometry and conformation, which in turn cause considerable changes in activity. nih.gov The carbohydrazide linker introduces a degree of molecular flexibility, allowing the molecule to adopt different conformations to fit within a target's binding site. However, this flexibility must be optimized. Too much flexibility can be detrimental, while a well-chosen level can allow for an induced-fit binding mechanism.

Computational methods such as molecular dynamics (MD) simulations are employed to study the binding stability and preferred conformations of such derivatives. rsc.org These techniques help to understand how the molecule behaves over time and to identify the most stable and likely active conformations, providing crucial insights for designing more potent inhibitors. rsc.org

Influence of Heterocyclic Ring Fusions and Bioisosteric Replacements on Activity

Fusing an additional heterocyclic ring to the 6-oxo-pyridine core is a powerful strategy for exploring new chemical space and modulating biological activity. Such fusions can alter the molecule's shape, electronic properties, and solubility, leading to improved target engagement. For example, in a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the linker between the fused ring system and a benzenesulfonamide (B165840) moiety was found to be critical for activity. nih.gov This highlights that the context of the fusion is as important as the fusion itself. SAR studies on other fused bicyclic N′-(salicylidene)heteroarenecarbohydrazides have suggested that the target's binding site can be quite compact, making it sensitive to the size and orientation of the fused ring system. nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key tactic. This approach is often used to improve metabolic stability, bioavailability, or potency while retaining the desired biological activity. nih.gov A notable example is the successful replacement of pyridine-N-oxide with 2-difluoromethylpyridine in a series of quorum sensing inhibitors. nih.govresearchgate.net This replacement not only maintained but in some cases enhanced the biological activity. nih.govresearchgate.net For the 6-oxo-3H-pyridine scaffold, the exocyclic oxygen of the pyridone is a candidate for bioisosteric replacement to fine-tune the molecule's properties.

Table 2: Effect of Ring Fusions and Bioisosteric Replacements

| Original Moiety/Scaffold | Modification | Resulting Effect on Activity | Source(s) |

| Pyridine-N-Oxide | Bioisosteric replacement with 2-Difluoromethylpyridine | Enhanced or similar activity; improved stability | nih.govresearchgate.net |

| Heteroarenecarbohydrazide | Fusion with bicyclic heteroarene groups | Decreased potency (in one study) | nih.gov |

| Pyrazolo[4,3-c]pyridine | Alteration of linker to sulfonamide moiety | Significant change in inhibitory activity | nih.gov |

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral environments. The introduction of a chiral center into a 6-oxo-3H-pyridine-3-carbohydrazide derivative would result in enantiomers (non-superimposable mirror images). These enantiomers can exhibit vastly different biological activities, potencies, and toxicities.

The synthesis of specific stereoisomers is a critical consideration. For instance, in the synthesis of related fused heterocyclic systems like chromeno[3,2-c]pyridines, the choice of catalyst (e.g., L-proline) has been shown to be crucial for achieving stereoselectivity, leading to the formation of a specific isomer. mdpi.com

When a racemic mixture (a 50:50 mixture of both enantiomers) is produced, a process called chiral resolution is often required to separate the enantiomers. wikipedia.org This allows for the individual biological evaluation of each isomer. Common methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Studying the separated enantiomers is essential, as often only one will have the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, any design strategy involving the creation of a stereocenter must be accompanied by a plan for stereoselective synthesis or chiral resolution to fully understand the SAR.

Future Perspectives and Translational Research Potential

Scaffold Optimization for Enhanced Therapeutic Efficacy

The core structure of 6-oxo-3H-pyridine-3-carbohydrazide offers a versatile platform for chemical modification to enhance its therapeutic effects. By strategically introducing various functional groups, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the incorporation of lipophilic moieties can improve a drug's ability to diffuse through the lipid-rich cell walls of bacteria, thereby augmenting its antimicrobial activity. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the optimization of this scaffold. By systematically altering different parts of the molecule and evaluating the resulting biological activity, chemists can identify key structural features responsible for its therapeutic action. This knowledge allows for the rational design of more potent and selective drug candidates. For example, research on pyridine-3-carboxamide (B1143946) derivatives has shown that specific substitutions can lead to excellent enzyme inhibitory activity and potent antibacterial efficacy. nih.gov

Design of Novel Pyridine-Based Chemical Entities for Unmet Medical Needs

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. nih.gov Pyridine-based compounds, including derivatives of this compound, are promising candidates in this area. Research has demonstrated that functionally substituted pyridine (B92270) carbohydrazides can exhibit remarkable antimicrobial effects against MDR strains of bacteria and fungi. nih.gov For instance, certain derivatives have shown potent activity against multiple MDR Candida species. nih.gov

Beyond infectious diseases, the pyridine scaffold is being explored for its potential in treating a range of other conditions. Novel pyridine and chromene derivatives have demonstrated both vasorelaxant and anticancer properties. rsc.org Specific pyridine-3-carbonitrile (B1148548) derivatives have exhibited significant antiproliferative activity against breast cancer cell lines, inducing apoptosis and cell cycle arrest. rsc.org Furthermore, the development of pyridine-based inhibitors targeting bacterial DNA gyrase and protein kinases highlights the broad therapeutic potential of this class of compounds. nih.govnih.gov

Table 1: Examples of Bioactive Pyridine Derivatives

| Compound Class | Therapeutic Target/Application | Key Findings |

| Pyridine-3-carbonitrile derivatives | Vasorelaxant and Anticancer | Potent vasodilation and antiproliferative activity against breast cancer cells. rsc.org |

| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives | Protein Kinase Inhibitors (e.g., for Alzheimer's disease) | Inhibition of disease-relevant protein kinases. nih.gov |

| Pyridine-3-carboxamide-6-yl-ureas | Bacterial DNA Gyrase Inhibitors | Excellent enzyme inhibitory activity and potent Gram-positive antibacterial efficacy. nih.gov |

| Functionally Substituted Pyridine-Carbohydrazides | Antimicrobial (against MDR strains) | Potent activity against MDR Candida species. nih.gov |

Integration of Computational Design with Experimental Validation in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. Molecular docking, a key computational technique, allows scientists to predict how a ligand will bind to the active site of a target protein. This in-silico approach was instrumental in the design of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as xanthine (B1682287) oxidase inhibitors. nih.gov Docking studies revealed a novel binding mode for these hydrazide derivatives compared to existing drugs. nih.gov

Similarly, molecular docking has been used to understand the binding modes of pyridine-3-carbonitrile derivatives within the active site of caspase-3, an enzyme involved in apoptosis. rsc.org This computational insight, combined with experimental data, supports the potential of these compounds as anticancer agents. The integration of these methods accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Exploration of this compound as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. Its carbohydrazide (B1668358) functional group can readily undergo condensation reactions to form a variety of heterocyclic systems. For example, a one-pot, multicomponent reaction involving arylglyoxals, dialkylmalonates, and hydrazine (B178648) hydrate (B1144303) in pyridine has been developed for the regioselective synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives. tubitak.gov.tr This method is notable for its high yields, use of readily available starting materials, and operational simplicity. tubitak.gov.tr

The versatility of this intermediate provides an efficient pathway for creating a diverse library of pyridazinone-containing compounds, which are known to exhibit a wide range of biological activities, including anti-HIV and anticancer effects. tubitak.gov.tr The ability to readily construct such a diverse set of molecules is a significant advantage in the search for new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.